3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanamide Moiety: The resulting intermediate is reacted with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-hydroxyphenyl)propanamide
- 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
- 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing new molecules with desired characteristics.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYVTSRQPZXFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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